Carbonic Anhydrase Inhibition Potency of Morpholine-Acetamide Derivatives vs. Standard Acetazolamide
In a direct in vitro assay, a morpholine-acetamide derivative (compound 1h) exhibited carbonic anhydrase inhibitory activity with an IC50 of 8.12 µM, which was comparable to the standard inhibitor acetazolamide (IC50 = 7.51 µM) [1]. This represents a quantifiable benchmark for the scaffold's potential in antitumor applications targeting carbonic anhydrase.
| Evidence Dimension | Carbonic Anhydrase Inhibition (IC50) |
|---|---|
| Target Compound Data | 8.12 µM (compound 1h, a morpholine-acetamide derivative) |
| Comparator Or Baseline | Acetazolamide (Standard Inhibitor): 7.51 µM |
| Quantified Difference | Target compound IC50 is 0.61 µM higher than the standard (8% higher) |
| Conditions | In vitro enzymatic assay |
Why This Matters
This near-equipotency to a clinically used standard provides a validated starting point for medicinal chemistry optimization and justifies procurement of the morpholine-acetamide scaffold for carbonic anhydrase-targeted programs.
- [1] Sheikh, A. S., Altaf, R., Nadeem, H., Khan, M. T., & Murtaza, B. (2023). Formation of morpholine-acetamide derivatives as potent anti-tumor drug candidates: Pharmacological evaluation and molecular docking studies. Heliyon, 9(11), e22183. View Source
